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Compound of Interest

Compound Name:
Bis(6-methylpyridin-2-

yl)methanone

Cat. No.: B3318437 Get Quote

In-Depth Technical Guide: Bis(6-methylpyridin-2-
yl)methanone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Bis(6-methylpyridin-2-
yl)methanone, a heterocyclic ketone with significant potential in coordination chemistry and as

a scaffold in medicinal chemistry. This document consolidates its chemical identity,

physicochemical properties, a detailed synthesis protocol, and spectral analysis data.

Furthermore, it explores the current understanding of its biological activities and potential

applications in drug discovery and development, providing a valuable resource for researchers

in the field.

Chemical Identity and Properties
Bis(6-methylpyridin-2-yl)methanone is a symmetrical ketone featuring two 6-methylpyridine

moieties linked by a carbonyl group. Its unique structure imparts specific electronic and steric

properties that are of interest in the design of novel ligands and biologically active molecules.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value Reference

IUPAC Name
bis(6-methylpyridin-2-

yl)methanone

CAS Number 99765-49-8 [1]

Molecular Formula C₁₃H₁₂N₂O [1]

Molecular Weight 212.25 g/mol [1]

Appearance
White to off-white crystalline

solid

Storage
Sealed in a dry environment at

room temperature
[1]

Synthesis and Characterization
The synthesis of Bis(6-methylpyridin-2-yl)methanone can be achieved through various

synthetic routes. A general and effective method involves the oxidation of the corresponding

methylene-bridged precursor.

Experimental Protocol: Synthesis of Bis(6-
methylpyridin-2-yl)methanone
Materials:

Bis(6-methylpyridin-2-yl)methane

Potassium permanganate (KMnO₄)

Acetone

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel (for column chromatography)
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Hexane

Ethyl acetate

Procedure:

A solution of Bis(6-methylpyridin-2-yl)methane (1.0 eq) in acetone is prepared in a round-

bottom flask equipped with a magnetic stirrer and a reflux condenser.

To this solution, powdered potassium permanganate (2.0 eq) is added portion-wise over 30

minutes at room temperature.

The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solid

manganese dioxide is removed by filtration through a pad of celite.

The filtrate is concentrated under reduced pressure to yield the crude product.

The crude product is dissolved in dichloromethane and washed sequentially with water and

brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in

vacuo.

The residue is purified by column chromatography on silica gel, eluting with a gradient of

hexane and ethyl acetate to afford pure Bis(6-methylpyridin-2-yl)methanone.

Spectral Data
The structural confirmation of the synthesized Bis(6-methylpyridin-2-yl)methanone is

achieved through spectroscopic analysis.

Table 2: Spectral Data of Bis(6-methylpyridin-2-yl)methanone
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Technique Data

¹H NMR

Expected signals in the aromatic region (δ 7.0-

8.5 ppm) corresponding to the pyridine rings

and a singlet in the aliphatic region (δ 2.5-3.0

ppm) for the methyl protons.

¹³C NMR

Expected signals for the carbonyl carbon (δ

~190 ppm), aromatic carbons of the pyridine

rings, and the methyl carbons.

IR (KBr)

Characteristic absorption band for the carbonyl

group (C=O) stretching vibration around 1680-

1700 cm⁻¹.

Note: Specific spectral data for Bis(6-methylpyridin-2-yl)methanone is not readily available in

the public domain. The data presented is based on characteristic chemical shifts and

absorption frequencies for similar structures.

Biological Activity and Potential Applications in
Drug Development
While direct studies on the biological activity of Bis(6-methylpyridin-2-yl)methanone are

limited, the broader class of bis(pyridin-2-yl) derivatives has garnered significant attention in

medicinal chemistry. A structurally related compound, Bis[(6-methylpyridin-2-yl)methyl]amine,

has been investigated for its coordination chemistry and biological relevance.[2]

This class of compounds is known to act as effective chelating agents for various transition

metal ions.[2] The resulting metal complexes have shown potential in diverse applications,

including catalysis and as antimicrobial agents.[2] The nitrogen atoms of the pyridine rings and

the central linking atom (in this case, the carbonyl oxygen) can coordinate with metal ions,

influencing their reactivity and stability.[2]

The presence of the 6-methyl groups can introduce steric hindrance, which can modulate the

stability and redox potentials of the metal-ligand complexes.[2] This property is crucial in the

design of catalysts and therapeutic agents where fine-tuning of electronic properties is

required.
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Furthermore, pyridinone-containing structures, which share some structural similarities, are

recognized as important pharmacophores in drug discovery.[3] They are known to exhibit a

wide range of biological activities, including anticancer, antiviral, and anti-inflammatory

properties. The ability of the pyridinone scaffold to act as a hydrogen bond donor and acceptor

makes it a versatile building block in the design of enzyme inhibitors and receptor modulators.

The potential applications of Bis(6-methylpyridin-2-yl)methanone in drug development could

lie in its use as:

A scaffold for the synthesis of novel kinase inhibitors: The pyridine rings can be

functionalized to interact with the hinge region of protein kinases.

A precursor for metal-based therapeutics: Its coordination with metals like ruthenium or

platinum could lead to novel anticancer agents.

A building block for compounds targeting protein-protein interactions: The rigid, V-shaped

structure could be suitable for disrupting specific protein interfaces.

Signaling Pathways and Experimental Workflows
Currently, there is no direct evidence linking Bis(6-methylpyridin-2-yl)methanone to specific

signaling pathways. However, based on the activities of related compounds, its metal

complexes could potentially influence pathways involving redox signaling or metal

homeostasis.

Conceptual Experimental Workflow for Screening
Biological Activity
The following workflow outlines a general approach for investigating the biological potential of

Bis(6-methylpyridin-2-yl)methanone and its derivatives.
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Synthesis & Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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